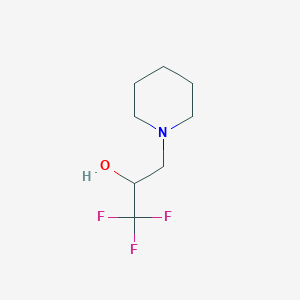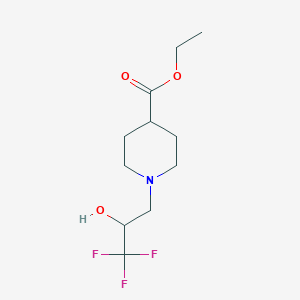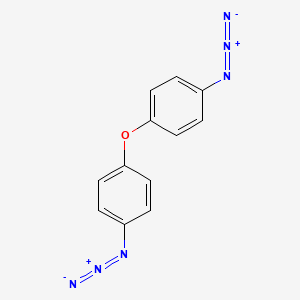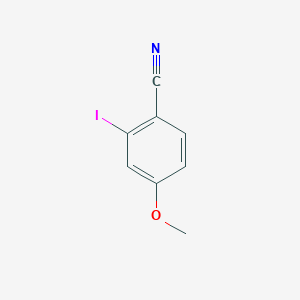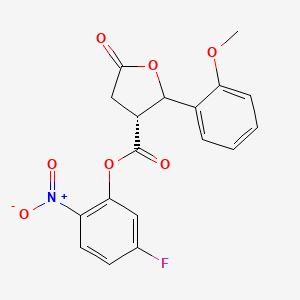
5-Fluoro-2-methoxypyridin-4-ol
Descripción general
Descripción
5-Fluoro-2-methoxypyridin-4-ol is a chemical compound with the molecular formula C6H6FNO2 . It is also known by the IUPAC name 5-fluoro-2-methoxy-4-pyridinol .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methoxypyridin-4-ol is represented by the InChI code 1S/C6H6FNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) .Physical And Chemical Properties Analysis
5-Fluoro-2-methoxypyridin-4-ol has a molecular weight of 143.12 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Nucleoside Analogues Synthesis : 5-Fluoro-2-methoxypyridine, a related compound, has been used in the synthesis of various nucleoside analogues. These compounds have potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral drugs (Nesnow & Heidelberger, 1973).
Biochemical Modification of Anticancer Drugs : Research has focused on the biochemical modification of 5-fluorouracil, a related compound, to enhance its therapeutic effectiveness in the treatment of various cancers. These modifications aim to improve the drug's cytotoxicity and reduce associated toxicities (Malet-Martino & Martino, 2002).
Role in Enhancing Antitumor Activity : 5-Chloro-2,4-dihydroxypyridine (CDHP), a compound structurally similar to 5-Fluoro-2-methoxypyridin-4-ol, has been found to enhance the antitumor activity of fluoropyrimidines by inhibiting their degradation in tumors (Takechi et al., 2002).
Antibacterial Activity : Derivatives of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid, structurally related to 5-Fluoro-2-methoxypyridin-4-ol, have shown moderate whole cell antibacterial activity, suggesting potential applications in developing new antibacterial agents (Hansen et al., 2005).
Neuroreceptor Imaging : Analogues of 5-Fluoro-2-methoxypyridin-4-ol have been used in the synthesis of PET tracers for serotonin 5-HT1A receptors, which are important for studying neuropsychiatric disorders (García et al., 2014).
Wastewater Treatment : A study using electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine demonstrated its effectiveness in removing contaminants, highlighting potential applications in environmental science (Zhang et al., 2016).
Safety and Hazards
The safety information for 5-Fluoro-2-methoxypyridin-4-ol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to use personal protective equipment .
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLMTIPKJDNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CN1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



